
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Overview
Description
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid (CAS 62729-39-9) is a boronic acid derivative featuring a para-substituted benzoic acid moiety linked to a 5,5-dimethyl-1,3,2-dioxaborinane ring. This neopentyl glycol-derived boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions due to its balance of stability and reactivity . The carboxylic acid group enhances its utility in bioconjugation, metal-organic frameworks (MOFs), and pharmaceutical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with boronic esters. One common method is the reaction of 4-bromobenzoic acid with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate in a solvent such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Halogenated benzoic acids.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its boron functionality. It can be utilized in:
- Suzuki Coupling Reactions : The compound can participate in cross-coupling reactions to form carbon-carbon bonds, which are pivotal in synthesizing complex organic molecules .
- Synthesis of Functionalized Aromatics : Its structure allows for the introduction of various functional groups through electrophilic aromatic substitution reactions, enhancing the diversity of synthesized compounds .
Material Science
This compound is also explored in material science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its boron content contributes to unique interactions within polymer blends .
- Nanomaterials : Research indicates potential uses in the development of boron-doped nanomaterials which can exhibit improved electronic and optical properties .
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:
- Drug Development : Its boron-containing structure may enhance the bioactivity of certain pharmaceuticals. Boron compounds have been noted for their ability to interact with biological systems, potentially leading to novel therapeutic agents .
- Targeted Drug Delivery : The compound's ability to form complexes with various biomolecules opens avenues for targeted drug delivery systems. This is particularly relevant in cancer therapy where selective targeting is crucial .
Case Study 1: Synthesis of Boronated Aromatics
A study demonstrated the efficient synthesis of boronated aromatic compounds using this compound as a precursor. The reaction conditions were optimized for yield and purity, showcasing its utility in creating complex structures relevant for pharmaceutical applications .
Case Study 2: Polymer Enhancement
Research published in a materials science journal highlighted the incorporation of this acid into polycarbonate matrices. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to unmodified polymers, indicating its potential for high-performance applications .
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid involves its ability to interact with various molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, making it a versatile intermediate in organic synthesis. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Derivatives
Methyl 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (CAS 346656-34-6)
- Structure : Methyl ester of the target compound.
- Synthesis: Prepared via esterification of 4-carboxyphenylboronic acid with methanol, followed by boronate formation with neopentyl glycol .
- Reactivity : The methyl ester reduces polarity, improving solubility in organic solvents for cross-coupling reactions. However, it requires hydrolysis to the free acid for further functionalization .
- Applications : Intermediate in nickel-catalyzed couplings .
Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (CAS 346656-34-6)
- Structure : Ortho-substituted ethyl ester analog.
- Key Difference : Ortho substitution introduces steric hindrance, reducing reactivity in cross-couplings compared to the para-substituted target compound .
Nitrile Derivatives
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS 214360-44-8)
- Structure : Replaces carboxylic acid with a nitrile group.
- Electronic Effects : The electron-withdrawing nitrile increases the boronate’s Lewis acidity, accelerating transmetalation in Suzuki reactions .
Aldehyde Derivatives
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS 128376-65-8)
- Structure : Aldehyde substituent at the para position.
- Reactivity : The aldehyde enables condensation reactions (e.g., formation of Schiff bases), useful in sensor chemistry and materials science .
- Limitations : Susceptible to oxidation, requiring inert storage conditions .
Chlorinated Analogs
Benzoic Acid, 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-, Phenylmethyl Ester (CAS 2096994-72-6)
- Structure : Chlorine substituent at the ortho position and benzyl ester.
- Applications : High-purity API intermediate for targeted drug discovery .
Pinacol Boronate Analogs
4-Carboxyphenylboronic Acid Pinacol Ester (CAS 180516-87-4)
- Structure : Replaces neopentyl glycol with pinacol (1,2-diol).
- Stability Comparison : Pinacol esters are more moisture-sensitive and prone to hydrolysis than neopentyl-derived dioxaborinanes, limiting their use in aqueous reactions .
- Reactivity : Faster transmetalation in Suzuki couplings due to lower steric hindrance .
Comparative Data Table
Biological Activity
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H15BO
- IUPAC Name : this compound
- CAS Number : 62729-39-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to function as a boronic acid derivative which can participate in reversible covalent bonding with diols and other nucleophiles in biological systems.
Inhibition of Enzymes
Research indicates that compounds similar to this compound exhibit inhibitory effects on enzymes such as hormone-sensitive lipase (HSL). This inhibition can lead to alterations in lipid metabolism and may have implications for conditions like obesity and diabetes .
Biological Activities
The biological activities of this compound can be categorized as follows:
Antitumor Activity
Studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A2780 (ovarian cancer), and H460 (lung cancer).
- Inhibition Rates : The compound demonstrated varying degrees of inhibition across these cell lines, with MCF7 showing a notable response .
Antidiabetic Potential
The compound's ability to inhibit enzymes involved in carbohydrate metabolism suggests potential applications in managing diabetes. Specifically, it has shown moderate inhibition against maltase α-glucosidase and sucrase .
Case Studies and Research Findings
Q & A
Basic Questions
Q. What are the established synthetic routes for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid?
The compound is typically synthesized via boronate ester formation. A common method involves refluxing (4-carboxyphenyl)boronic acid with 2,2-dimethyl-1,3-propanediol in toluene using a Dean-Stark trap for azeotropic water removal. Purification is achieved via silica gel column chromatography with dichloromethane or petroleum ether/ethyl acetate mixtures, yielding >85% purity . Alternative routes may use microwave-assisted conditions to reduce reaction times.
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- ¹H NMR : Peaks at δ 7.79 (d, J = 7.5 Hz, aromatic protons) and δ 1.04 (s, methyl groups on the dioxaborinane ring) confirm structural integrity .
- FT-IR : B-O stretching vibrations near 1,350–1,400 cm⁻¹ and carboxylic acid O-H stretches (~2,500–3,000 cm⁻¹) are diagnostic .
- HPLC : Quantifies purity (>95% by reverse-phase methods using C18 columns) .
Q. How is crystallographic data for this compound analyzed?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The dioxaborinane ring typically shows planar geometry, with B-O bond lengths of ~1.36–1.39 Å, consistent with sp² hybridization .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) at 2–5 mol% in toluene/THF (80–100°C) achieves >90% yield.
- Base : Cs₂CO₃ or K₃PO₄ enhances transmetallation efficiency.
- Protodeboronation mitigation : Use degassed solvents and inert atmospheres to suppress side reactions .
- Monitoring : Track reaction progress via GC-MS or TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .
Q. How to resolve contradictions in biological activity data (e.g., HSL inhibition vs. off-target effects)?
- Dose-response assays : Perform IC₅₀ determinations using recombinant HSL and control enzymes (e.g., pancreatic lipase) to confirm specificity .
- Cellular models : Validate activity in adipocytes with siRNA knockdowns to isolate HSL-dependent effects .
- Structural analogs : Compare with ethyl ester derivatives (e.g., sc-206328) to assess the role of the carboxylic acid group in binding .
Q. What strategies improve solubility for in vivo applications?
- Prodrug design : Convert the carboxylic acid to a methyl ester or amide derivative for enhanced membrane permeability .
- Nanoparticle encapsulation : Use PEGylated liposomes to increase bioavailability and reduce renal clearance .
- pH adjustment : Formulate at pH 7.4 (phosphate buffer) to stabilize the deprotonated carboxylate form .
Q. How to analyze boron neutron capture therapy (BNCT) potential?
- Boron quantification : Use inductively coupled plasma mass spectrometry (ICP-MS) to measure cellular uptake in tumor models .
- Neutron irradiation : Conduct in vitro/vivo studies with thermal neutron beams (flux ~1×10¹² n/cm²/s) to evaluate cytotoxicity via α-particle emission .
- Biodistribution : Track compound accumulation using ¹⁰B-enriched analogs and PET imaging .
Q. Methodological Tables
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling
Parameter | Optimal Condition | Yield (%) | Reference |
---|---|---|---|
Catalyst | PdCl₂(dppf) (2 mol%) | 97 | |
Solvent | Toluene/THF (3:1) | 94 | |
Temperature | 80°C | 88 | |
Base | Cs₂CO₃ | 95 |
Table 2: Key Spectral Data for Structural Confirmation
Technique | Diagnostic Signal | Interpretation | Reference |
---|---|---|---|
¹H NMR | δ 1.04 (s, 6H) | Methyl groups on B-ring | |
FT-IR | 1,350 cm⁻¹ | B-O stretch | |
X-ray | B-O bond length: 1.37 Å | Planar dioxaborinane |
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO4/c1-12(2)7-16-13(17-8-12)10-5-3-9(4-6-10)11(14)15/h3-6H,7-8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZPAPRBHZGJHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656960 | |
Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62729-39-9 | |
Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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